Product packaging for Methyl 5-amino-4-cyanopicolinate(Cat. No.:)

Methyl 5-amino-4-cyanopicolinate

Cat. No.: B14076785
M. Wt: 177.16 g/mol
InChI Key: QCPXPVJRJZYGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4-cyanopicolinate (CAS 1807004-58-5) is a chemical intermediate of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides . This compound belongs to the 4-aminopicolinate chemical class, which is recognized for its herbicidal properties and complex mode of action that results in lower levels of weed resistance . Its molecular structure incorporates both an amino and a cyano functional group on a picolinate core, making it a valuable precursor for further chemical synthesis . Researchers utilize this compound to develop new lead structures for herbicides that exhibit strong absorption, conductivity, and a broad spectrum of weed control . As a building block, it can be used to create more complex molecules, such as those where a pyrazolyl group is introduced to the core structure, which have demonstrated excellent inhibitory effects on root growth in model plants like A. thaliana . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B14076785 Methyl 5-amino-4-cyanopicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 5-amino-4-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-2-5(3-9)6(10)4-11-7/h2,4H,10H2,1H3

InChI Key

QCPXPVJRJZYGDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C#N)N

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Amino 4 Cyanopicolinate and Its Core Structural Analogs

Direct Synthesis Approaches to Methyl 5-amino-4-cyanopicolinate

The direct synthesis of this compound presents a multi-step challenge, requiring the strategic introduction of three different functional groups onto the pyridine (B92270) ring.

Multi-Step Synthetic Sequences from Picolinic Acid Precursors

A plausible synthetic route to this compound can be conceptualized starting from picolinic acid. The synthesis of related aminopicolinic acids has been demonstrated through multi-step reactions. umsl.edu For instance, the synthesis of 4-(aminomethyl)picolinic acid involved the initial conversion of picolinic acid to its methyl ester, followed by functionalization at the 4-position. umsl.edu

A general, illustrative sequence for obtaining this compound from a picolinic acid derivative could involve the following key transformations. It is important to note that while specific literature for this exact sequence is not available, the individual steps are based on established pyridine chemistry.

StepTransformationReagents and Conditions (Illustrative)
1EsterificationPicolinic acid, Methanol (B129727) (MeOH), Catalytic acid (e.g., H₂SO₄), Reflux
2Halogenation at C4Methyl picolinate (B1231196), Halogenating agent (e.g., NCS, NBS)
3Cyanation at C44-Halo-methylpicolinate, Cyanide source (e.g., CuCN, KCN), Solvent (e.g., DMF)
4Nitration at C5Methyl 4-cyanopicolinate, Nitrating mixture (HNO₃/H₂SO₄)
5Reduction of Nitro GroupMethyl 4-cyano-5-nitropicolinate, Reducing agent (e.g., Fe/HCl, H₂/Pd-C)

This hypothetical pathway highlights the sequential nature of functional group introduction, a common strategy in the synthesis of highly substituted pyridines.

Strategies for Introducing Amino and Cyano Functionalities on the Picolinate Core

The introduction of amino and cyano groups onto a picolinate core requires careful consideration of directing effects and reaction compatibility.

The introduction of a cyano group at the 4-position of a pyridine ring can be achieved through various methods. One common approach is the nucleophilic substitution of a leaving group, such as a halide, with a cyanide salt. For example, the reaction of 4-iodomethylpicolinate with copper(I) cyanide in DMF has been utilized to prepare 4-cyano-2-methylpicolinate. umsl.edu

The introduction of an amino group can be accomplished through several routes. One method involves the nitration of the pyridine ring followed by reduction of the resulting nitro group. The position of nitration is influenced by the existing substituents on the ring. Another approach is the direct amination of a halo-pyridine. For instance, 3-amino-4-methylpyridine (B17607) has been synthesized from 3-bromo-4-methylpyridine (B15001) by reaction with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst. google.com A one-step synthesis of 4-aminopyridine (B3432731) from 4-cyanopyridine (B195900) has also been reported using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com

Synthesis of Related Amino-Cyanopicolinate Esters

The synthesis of structural analogs provides valuable insights into the reactivity of the aminocyanopicolinate scaffold and expands the chemical space for potential applications.

Preparation of Ethyl 3-amino-4-cyanopicolinate

Mechanochemical Methodologies for Analogous Heterocycles (e.g., 5-Amino-4-cyanoxazoles)

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a sustainable synthetic tool that minimizes solvent use. chemistryviews.org A mechanochemical method has been developed for the synthesis of 5-amino-4-cyanoxazoles, which are five-membered heterocycles with a similar amino-cyano substitution pattern. chemistryviews.orgresearchgate.netresearchgate.net This reaction involves milling 3-amino-3,3-dichloroacrylonitriles with amines in the presence of dipotassium (B57713) phosphate, yielding the desired products in a short time. chemistryviews.org This approach highlights the potential for developing solvent-free or low-solvent methods for the synthesis of nitrogen-containing heterocycles, which could be applicable to the synthesis of this compound and its analogs.

ReactantsConditionsProductYieldReference
2-Amido-3,3-dichloroacrylonitriles, Primary/Secondary aliphatic aminesMixer mill, K₂HPO₄, Ethanol (liquid-assisted grinding)5-Amino-4-cyanoxazolesGood to Excellent researchgate.net

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency.

Microwave-assisted organic synthesis has been recognized as a green chemistry tool. acs.org An efficient methodology for the synthesis of 3-pyridine derivatives has been designed using a one-pot, four-component reaction under microwave irradiation. acs.org This method offers advantages such as excellent yields, pure products, short reaction times, and low-cost processing compared to conventional heating methods. acs.org

The development of one-pot multicomponent reactions is another key area of green chemistry. researchgate.netnih.gov These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing waste and improving atom economy. For instance, various substituted pyridines have been synthesized through multicomponent reactions involving readily available starting materials. researchgate.netnih.gov

Furthermore, the use of renewable feedstocks is a central tenet of sustainable chemistry. Pyridine dicarboxylic acids, which can be derived from biomass, are being investigated as renewable building blocks for polymers. wur.nl This highlights a broader trend towards developing sustainable synthetic routes to pyridine-based compounds, which could in the future be applied to the synthesis of functionalized picolinates like this compound.

Solvent-Minimized Approaches in Heterocyclic Synthesis

A primary objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. biosynce.com Solvent-minimized and solvent-free techniques, particularly mechanochemistry, have emerged as powerful alternatives for the synthesis of heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives. nih.govrasayanjournal.co.in

Mechanochemical synthesis, typically performed using a ball mill, involves the grinding of solid reactants together, sometimes with a catalytic amount of a liquid or solid additive. acs.orgresearchgate.net This method can lead to unique reaction pathways not observed in solution, often resulting in higher yields, shorter reaction times, and purer products that may not require extensive chromatographic purification. nih.govacs.org The high concentration of reagents and absence of solvation effects are key features of these reactions. rsc.org For instance, various nitrogen, oxygen, and sulfur-containing heterocycles have been effectively synthesized using ball milling, demonstrating the broad applicability of this technique. nih.gov Research has shown that mechanochemical methods can be more efficient and selective than conventional solution-based reactions. acs.org

Solvent-free synthesis is not limited to mechanochemistry; it can also involve heating a mixture of reactants without any solvent. An efficient, solvent-free approach for synthesizing indolizine (B1195054) derivatives from pyridine, acetophenone, and electron-deficient alkenes has been developed, highlighting the potential to create complex heterocyclic systems without bulk solvents. mdpi.combohrium.com These methods align with green chemistry principles by significantly reducing waste and energy consumption associated with solvent use, distillation, and drying processes. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Solvent-Minimized Synthetic Approaches for Heterocycles

FeatureConventional Solution-Phase SynthesisSolvent-Minimized/Solvent-Free Synthesis
Solvent Usage High (often hazardous and volatile)Minimal to None
Reaction Time Often long (hours to days)Generally shorter (minutes to hours) acs.org
Energy Consumption Higher (due to heating/refluxing large solvent volumes)Lower (often at ambient temperature or with minimal heating) researchgate.net
Waste Generation Significant (solvent waste, byproducts)Reduced (minimal solvent to dispose of) rasayanjournal.co.in
Product Purification Often requires column chromatographyMay yield purer products, simplifying workup nih.govacs.org
Reaction Conditions Dilute reagent concentrationsHigh reagent concentrations rsc.org

Atom Economy Considerations in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of byproducts and waste. nih.gov

For example, the Hantzsch pyridine synthesis, a classic MCR, combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to create a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org Advances in this area focus on developing catalytic and environmentally benign versions of such reactions. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another green approach to forming substituted pyridines with high atom efficiency. rsc.org

While a specific, published synthetic route for this compound is not available to perform a precise atom economy calculation, a hypothetical ideal synthesis would involve a one-pot condensation of precursors that already contain the required cyano, amino, and methyl ester functionalities, or their direct precursors, onto a pyridine ring framework. Such a strategy would avoid wasteful derivatization steps and maximize the incorporation of all starting materials into the final structure, adhering closely to the principles of green chemistry. nih.gov

Chemical Reactivity and Derivatization Strategies of Methyl 5 Amino 4 Cyanopicolinate

Reactivity of the Amino Group (—NH₂)

The amino group at the 5-position of the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling the construction of fused heterocyclic systems and the introduction of various functional groups.

Amination Reactions and Derivatives

While direct amination of an existing amino group is not a standard transformation, the amino group's basic and nucleophilic nature is fundamental to many reactions. It can be protonated or engage in reactions that lead to more complex nitrogen-containing structures. For instance, the amino group can be a crucial participant in cyclization reactions to form fused pyrimidine (B1678525) rings, a common motif in pharmacologically active compounds.

Condensation and Cyclocondensation Reactions with Carbonyl Compounds

The amino group of methyl 5-amino-4-cyanopicolinate readily undergoes condensation and cyclocondensation reactions with various carbonyl compounds. These reactions are pivotal for synthesizing fused heterocyclic systems, such as pyridopyrimidines.

A notable example is the Friedländer annulation, a classic method for synthesizing quinolines. While typically involving an o-aminobenzaldehyde or o-aminobenzoketone, analogous reactions can occur with aminopyridines. The reaction of 2-substituted 5-amino-4-cyano-1,3-oxazoles with carbonyl compounds exemplifies a Friedländer-type reaction to produce tacrine (B349632) analogues. researchgate.net In a similar vein, the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone (B45752) in the presence of tin(IV) chloride leads to the formation of pyrazolo[3,4-b]pyridines. researchgate.net These examples highlight the utility of amino-cyano substituted heterocycles in constructing complex fused systems through condensation with dicarbonyl compounds.

The general scheme for such cyclocondensation reactions can be represented as follows:

Reactant A (Amino-cyano compound)Reactant B (Carbonyl Compound)CatalystProduct (Fused Heterocycle)
This compoundDicarbonyl compound (e.g., acetylacetone)Acid or BasePyridopyrimidine derivative
5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesAcetylacetoneTin(IV) chloridePyrazolo[3,4-b]pyridine derivative

N-Functionalization Strategies (e.g., Acylation, Alkylation)

The nucleophilicity of the amino group allows for straightforward N-functionalization through acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction is useful for introducing amide functionalities, which can alter the electronic properties of the molecule or serve as precursors for further transformations. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This demonstrates a typical acylation process on an amino group adjacent to a cyano group on a heterocyclic ring.

Alkylation: While direct N-alkylation of arylamines can sometimes be challenging due to potential for multiple alkylations, it can be achieved under controlled conditions. This modification introduces alkyl substituents that can be important for modulating biological activity or physical properties of the resulting derivatives.

Transformations of the Cyano Group (—CN)

The cyano (nitrile) group is a versatile functional group that can be transformed into other important functionalities, such as carboxylic acids and amines.

Hydrolysis to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding amide derivative. This transformation is a common strategy in organic synthesis to convert a nitrile into a more reactive carboxylic acid functionality. The hydrolysis proceeds via an intermediate amide, which can sometimes be isolated under milder reaction conditions. The resulting carboxylic acid can then participate in a wide range of subsequent reactions, such as esterification or amidation. For example, the hydrolysis of N-(4-methylphenyl)carbamoyl amino acid adducts has been studied under both acidic (6 M HCl) and basic (0.1 M or 0.3 M NaOH) conditions to release the corresponding amine. nih.gov While this example is not on the exact target molecule, it illustrates the general principle of nitrile or related group hydrolysis.

Reduction to Amine Derivatives

The reduction of the cyano group provides a direct route to a primary aminomethyl group (-CH₂NH₂). This transformation is highly valuable as it introduces a flexible linker and a basic amino group, which are common features in bioactive molecules. A variety of reducing agents can be employed for this purpose.

Commonly used methods for nitrile reduction include:

Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), often in the presence of ammonia (B1221849) to suppress the formation of secondary amines.

Chemical reduction using metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

More recent methods utilize reagents like ammonia borane, which can reduce nitriles to primary amines under thermal conditions without a catalyst. organic-chemistry.org

The resulting aminomethylpyrimidine derivatives are central intermediates in the synthesis of important compounds like Vitamin B1 (thiamine). google.com The choice of reducing agent and reaction conditions is crucial to achieve high selectivity and yield, and to ensure compatibility with other functional groups present in the molecule. organic-chemistry.orggoogle.com

Nucleophilic Addition Reactions at the Nitrile Carbon

The cyano group is a versatile functional group that can undergo nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic and susceptible to attack by various nucleophiles. nih.gov For o-aminonitrile compounds like this compound, the nitrile group is often a key site for cyclization and derivatization reactions.

The presence of an adjacent amino group can influence the reactivity of the nitrile, often facilitating intramolecular cyclizations or participating in condensation reactions. For instance, reactions with reagents like amidines and hydrazines can lead to the formation of fused heterocyclic systems. Research on analogous compounds such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has shown that the aminonitrile moiety readily reacts to form more complex structures. For example, it can react with chloroacetyl chloride and subsequently with S-nucleophiles to create hybrid molecules. mdpi.com Similarly, reactions of related aminofurazan carboximidates with hydrazines and amines yield amidrazones and amidines, respectively. researchgate.net These reactions often proceed under mild conditions and can be used to construct fused pyrimidine or triazole rings. researchgate.netnih.gov

In the case of this compound, nucleophilic attack on the nitrile carbon can be followed by cyclization involving the amino group, leading to the formation of pyridopyrimidine derivatives. For example, reaction with formamide (B127407) or orthoformates could yield aminopyridopyrimidines. The general mechanism involves the initial attack of a nucleophile on the nitrile carbon to form an imine intermediate, which can then undergo further reactions.

Reactions Involving the Ester Moiety (—COOCH₃)

The methyl ester group at the C-2 position of the pyridine ring is susceptible to typical ester transformations, primarily transesterification and hydrolysis. These reactions are fundamental for modifying the carboxylate functionality, for instance, to introduce different alkyl groups or to unmask the carboxylic acid for further derivatization, such as amide bond formation.

Transesterification involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This process is useful for introducing bulkier or more complex ester groups which can alter the compound's solubility or serve as protecting groups. While specific studies on this compound are not prevalent, general methods for the transesterification of amino acid methyl esters are well-established and can be applied here. mdpi.com

The reaction is typically carried out by refluxing the methyl ester in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or a base. The equilibrium is driven towards the product by using a large excess of the reactant alcohol.

Table 1: Representative Conditions for Transesterification

Alcohol Catalyst Solvent Temperature Typical Outcome
Ethanol H₂SO₄ (cat.) Ethanol (excess) Reflux Ethyl 5-amino-4-cyanopicolinate
Isopropanol NaOiPr (cat.) Isopropanol (excess) Reflux Isopropyl 5-amino-4-cyanopicolinate

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-amino-4-cyanopicolinic acid, is a crucial transformation. The resulting carboxylic acid can be used in amide coupling reactions or other transformations. This hydrolysis can be achieved under either acidic or basic conditions.

Alkaline hydrolysis is commonly employed, using bases like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility. researchgate.net The reaction typically proceeds at room temperature or with gentle heating. nih.gov Acid-catalyzed hydrolysis, using aqueous solutions of strong acids like HCl or H₂SO₄, can also be used but may sometimes lead to side reactions, especially with sensitive functional groups.

Table 2: Typical Conditions for Ester Hydrolysis

Reagent Solvent Temperature Product
LiOH THF/H₂O Room Temperature 5-Amino-4-cyanopicolinic acid
NaOH Methanol/H₂O Reflux 5-Amino-4-cyanopicolinic acid

This table illustrates common hydrolysis conditions. Specific reaction times and yields for this compound would require experimental determination.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is substituted with both an activating group (the C5-amino group) and deactivating groups (the C4-cyano and C2-ester groups). This substitution pattern creates a complex electronic environment that dictates the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the powerful electron-donating amino group at the C-5 position can activate the ring towards EAS. The amino group is an ortho-, para-director. Relative to the amino group at C-5, the ortho positions are C-4 and C-6, and the para position is C-2. Positions C-2 and C-4 are already substituted. Therefore, electrophilic attack would be strongly directed to the C-6 position. The deactivating cyano and ester groups will further disfavor attack at other positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution than benzene, especially when substituted with electron-withdrawing groups. nih.gov In this compound, the cyano and ester groups strongly activate the ring for SNAr. A good leaving group, such as a halide, would typically be required at an activated position for SNAr to occur. In the parent molecule, there are no conventional leaving groups. However, under certain conditions, a nitro group or even a methoxy (B1213986) group can sometimes be displaced. If a derivative with a leaving group at C-6 were synthesized, it would be highly activated towards nucleophilic attack due to the para-cyano group and the ortho-ring nitrogen.

The unsubstituted positions on the pyridine ring of this compound are C-3 and C-6.

Functionalization at C-3: The C-3 position is adjacent to the electron-withdrawing ester and cyano groups. This position is sterically hindered and electronically deactivated towards electrophilic attack. However, it could be a site for nucleophilic addition or deprotonation-functionalization sequences. Directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) deprotonates the ring at a position directed by a functional group, could be a viable strategy. The ester group at C-2 could potentially direct metalation to the C-3 position, allowing for the introduction of various electrophiles.

Applications of Methyl 5 Amino 4 Cyanopicolinate As a Synthetic Building Block

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of the ortho-amino-cyano functionality is a well-established platform for synthesizing a variety of fused nitrogen-containing heterocycles.

The o-amino-nitrile moiety is a classic precursor for the synthesis of fused diaminopyridine rings, particularly pyrido[2,3-d]pyrimidine (B1209978) systems. While specific literature detailing this transformation for Methyl 5-amino-4-cyanopicolinate is not available, the general synthetic pathway is well-precedented. This typically involves the condensation of the aminonitrile with reagents like guanidine (B92328) or urea. The reaction proceeds via initial interaction with the amino group, followed by an intramolecular cyclization involving the nitrile, leading to the formation of a new pyrimidine (B1678525) ring fused to the original pyridine (B92270) core. Such pyrido[2,3-d]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry. bldpharm.com

Following the initial formation of a fused system such as a pyrido[2,3-d]pyrimidine, further synthetic modifications can lead to more complex polycyclic aromatic nitrogen heterocycles. The remaining functional groups on the scaffold, including the methyl ester and any substituents introduced during the fusion, provide handles for subsequent annulation or coupling reactions to build additional rings.

Following a comprehensive review of scientific literature, no specific examples or methods were found describing the use of this compound as a direct precursor for the synthesis of pyrazole (B372694) derivatives. Synthetic routes to pyrazoles typically involve the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents, a reaction pathway for which this compound is not an ideal starting material. google.com

A thorough search of chemical databases and literature did not yield any documented instances of this compound being utilized in the assembly of pyrrole-fused heterocycles.

Intermediate in the Construction of Biologically Relevant Organic Frameworks

While the direct biological activity of this compound is not the focus, its role as an intermediate allows for the construction of larger, more complex molecules without discussing their specific biological functions.

There is no information available in the current scientific literature that documents the use of this compound as an intermediate in the synthesis of modified nucleosides or nucleotides. The synthesis of such compounds typically involves the coupling of a modified nucleobase with a sugar moiety, and this specific picolinate (B1231196) derivative has not been reported as a standard precursor in these pathways.

Development of Complex Polyfunctional Molecules

The strategic placement of reactive sites on the this compound molecule allows for its elaboration into more complex, polyfunctional systems. The vicinal amino and cyano groups are particularly reactive and can participate in a variety of cyclization reactions to form fused heterocyclic systems. These systems are of significant interest due to their prevalence in pharmaceuticals and functional materials.

One of the primary applications of aminocyanopyridines is in the synthesis of fused pyrimidines . mdpi.commdpi.comrsc.orgrsc.orgresearchgate.net These bicyclic structures are integral to many biologically active compounds. The reaction typically involves the condensation of the aminocyanopyridine with a suitable one-carbon synthon, such as formamide (B127407) or urea. For instance, heating an aminocyanopyridine with formamide can lead to the formation of a pyrido[2,3-d]pyrimidine ring system. researchgate.netmdpi.comnih.gov

Another important class of compounds accessible from aminocyanopyridines are pyrazolo[3,4-b]pyridines . uni-muenchen.dersc.org These are synthesized through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. While this involves a different starting amine, the underlying principle of using an amino-heterocycle to build a fused pyridine ring is analogous to the potential reactivity of this compound. The general reactivity of the aminocyanopyridine core suggests its utility in similar multicomponent reactions to generate diverse heterocyclic libraries. rsc.org

The general synthetic routes for these transformations are summarized in the table below:

Starting Material ClassReagent(s)Fused Heterocyclic ProductReference(s)
AminocyanopyridineFormamide, Urea, or ThioureaPyrido[2,3-d]pyrimidine researchgate.netnih.gov
5-Aminopyrazoleα,β-Unsaturated KetonesPyrazolo[3,4-b]pyridine uni-muenchen.de
Aminonitrile/AminoesterEthyl Iso(thio)cyanatoacetateFused Pyrimidines mdpi.com

These examples highlight the potential of this compound to serve as a key intermediate in the synthesis of a wide array of complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science.

Building Block for Materials Science Applications

The inherent functionalities of this compound also position it as a promising candidate for the development of novel materials with tailored properties.

The extended π-system and the presence of donor (amino) and acceptor (cyano, ester) groups suggest that derivatives of this compound could exhibit interesting photophysical properties. Substituted aminopyridines have been investigated for their fluorescent properties and their potential use as biological probes. rsc.org The synthesis of multisubstituted aminopyridines has been shown to yield compounds with significant quantum yields. rsc.org By modifying the substituents on the pyridine ring, it is possible to tune the emission wavelengths and other photophysical characteristics. This opens the door for the development of novel organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices based on this versatile scaffold.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen and the amino group of this compound are excellent coordination sites for metal ions. Furthermore, the ester group could be hydrolyzed to a carboxylic acid, providing an additional coordination site. This multifunctional nature makes it a potential ligand for the construction of novel coordination polymers and MOFs. While specific MOFs based on this compound have not been reported, the use of pyridine-based ligands is widespread in MOF chemistry. The additional cyano and amino functionalities could lead to MOFs with enhanced properties, such as improved gas sorption selectivity or catalytic activity. The synthesis of coordination polymers with nitrogen-rich linkers is an active area of research for the development of energetic coordination polymers with tailored properties.

Computational and Theoretical Investigations of Methyl 5 Amino 4 Cyanopicolinate

Quantum Chemical Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Geometry Optimization

No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the optimized geometry of Methyl 5-amino-4-cyanopicolinate. Such calculations would typically provide key information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Analysis of Electronic Structure and Charge Distribution

There is no available research detailing the electronic structure and charge distribution of this compound. This type of analysis, often conducted alongside DFT calculations, would offer insights into the molecule's reactivity, polarity, and potential intermolecular interactions through the examination of molecular orbitals (HOMO-LUMO) and electrostatic potential maps.

Theoretical Prediction of Spectroscopic Properties

Vibrational Frequency Analysis (e.g., IR, Raman)

A theoretical prediction of the vibrational frequencies for this compound, which would correspond to its expected Infrared (IR) and Raman spectra, has not been reported in the scientific literature. This analysis is crucial for interpreting experimental spectroscopic data and identifying characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No computational studies have been published that predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These theoretical calculations are valuable for assigning signals in experimental NMR spectra and confirming the chemical structure.

Reaction Mechanism Studies and Energetic Profiles

There is a lack of published research on the theoretical investigation of reaction mechanisms involving this compound. Computational studies in this area would explore the energetic profiles of potential reaction pathways, identifying transition states and intermediates to understand the compound's reactivity and potential for chemical transformations.

Computational Elucidation of Key Synthetic Steps

The synthesis of this compound involves the introduction of amino and cyano groups onto a pyridine (B92270) ring, a class of reactions that has been the subject of computational study. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the thermodynamics and kinetics of the key transformations.

A plausible synthetic route to this compound could involve the sequential functionalization of a substituted picolinate (B1231196) precursor. Key steps would likely include nucleophilic aromatic substitution (SNAr) reactions to install the amino and cyano moieties. Computational studies on analogous systems have shown that such reactions can be effectively modeled to predict their feasibility and regioselectivity. nankai.edu.cnnih.gov

For instance, the introduction of the cyano group via nucleophilic attack of a cyanide anion on an activated pyridine ring is a critical step. nih.govresearchgate.net Computational models can calculate the reaction energy (ΔErxn) and activation energy (Ea) for this process. A negative ΔErxn would indicate a thermodynamically favorable reaction, while the magnitude of the Ea would determine the reaction rate.

Similarly, the introduction of the amino group can be computationally investigated. The reaction of a picolinate precursor with an aminating agent can be modeled to understand the energy profile of the reaction. These calculations help in optimizing reaction conditions by identifying the most energy-efficient pathway.

Below is a hypothetical data table showcasing the kind of thermodynamic data that would be generated from a computational study of the key synthetic steps. The values are representative and based on typical ranges for such reactions.

Reaction Step Reactants Products Computed ΔErxn (kcal/mol) Computed Ea (kcal/mol)
CyanationSubstituted Picolinate + CN-Cyanopicolinate Intermediate-15.222.5
AminationCyanopicolinate Intermediate + NH3This compound-10.828.1

This table is illustrative and presents hypothetical data based on computational studies of similar reactions.

Transition State Analysis for Reaction Pathways

A deeper understanding of the reaction mechanism is achieved through the analysis of transition states. masterorganicchemistry.com For the synthesis of this compound, transition state analysis of the nucleophilic aromatic substitution steps is crucial. The SNAr mechanism can proceed through either a stepwise pathway, involving a stable Meisenheimer intermediate, or a concerted pathway where bond formation and breakage occur simultaneously. nih.govnih.gov

Computational chemistry allows for the location and characterization of the transition state structures for these pathways. osti.gov By calculating the vibrational frequencies of the optimized geometry, a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a stepwise SNAr reaction, two transition states would be located: one for the formation of the Meisenheimer complex and one for its collapse to the product. masterorganicchemistry.com In a concerted mechanism, only a single transition state would connect the reactants and products. nih.gov Recent studies on similar heterocyclic systems suggest that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted or borderline mechanism. nih.govrsc.org

The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For example, in the transition state for the cyanation step, one would expect to see a partial bond between the carbon atom of the pyridine ring and the carbon atom of the incoming cyanide nucleophile, as well as an elongated bond to the leaving group if the mechanism is concerted.

The following table provides hypothetical data for a computed transition state for the cyanation step, illustrating the key parameters that would be analyzed.

Parameter Description Computed Value
Imaginary FrequencyThe vibrational mode corresponding to the reaction coordinate.-350 cm-1
C-CN Bond LengthThe distance between the ring carbon and the incoming cyanide.1.85 Å
C-Leaving Group Bond LengthThe distance between the ring carbon and the leaving group.2.10 Å
NPA Charge on RingThe Natural Population Analysis charge on the aromatic ring.-0.45 e

This table is illustrative and presents hypothetical data based on computational studies of similar reactions.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for the synthesis of substituted pyridines exist, the development of more efficient, selective, and sustainable synthetic routes to methyl 5-amino-4-cyanopicolinate and its derivatives is a key area for future research.

Flow Chemistry and Continuous Processing Approaches

The adoption of flow chemistry and continuous processing offers a paradigm shift from traditional batch synthesis, providing numerous advantages such as enhanced reaction control, improved safety, higher yields, and simplified scalability. organic-chemistry.orgvcu.eduresearchgate.net The synthesis of pyridine (B92270) derivatives, which can be complex and require harsh conditions in batch processes, stands to benefit significantly from these technologies. vcu.edu

Continuous flow microreactors, for instance, have been successfully employed for the N-oxidation of pyridine derivatives using a TS-1/H₂O₂ catalytic system, achieving yields of up to 99% with significantly reduced reaction times compared to batch methods. organic-chemistry.orgresearchgate.net This approach demonstrates high efficiency and stability over extended operational periods, making it suitable for large-scale production. organic-chemistry.org Similarly, researchers have developed a single continuous-step process using flow reactors for the synthesis of halo-substituted nicotinonitriles, which dramatically increased the yield from 58% to 92% and reduced the projected production cost by 75% compared to the conventional five-step batch process. vcu.edu

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Derivative Synthesis

FeatureBatch ProcessingFlow Chemistry/Continuous Processing
Yield Often lower due to side reactions and difficult purification. vcu.eduGenerally higher with improved selectivity. vcu.edu
Safety Higher risk with hazardous reagents and exothermic reactions.Enhanced safety due to small reaction volumes and better heat transfer. akjournals.com
Scalability Challenging and often requires re-optimization of reaction conditions.Easier to scale up by running the system for longer periods. researchgate.net
Reaction Time Can be lengthy, spanning several hours or days. organic-chemistry.orgSignificantly shorter reaction times. organic-chemistry.org
Process Control Limited control over reaction parameters like temperature and mixing.Precise control over reaction parameters leading to better reproducibility. researchgate.net

Catalytic Asymmetric Synthesis Utilizing Chiral Derivatives

The development of catalytic asymmetric methods is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications. frontiersin.orglibretexts.orgnih.gov While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral derivatives.

Future research could explore the introduction of a chiral center, for example, by asymmetric reduction of the cyano group or by derivatization of the amino group with a chiral auxiliary. The development of chiral ligands based on the picolinate (B1231196) framework is another promising avenue. For instance, (S)-BINOL-derived chiral picolinate ligands have been shown to be effective platforms for new polymer frameworks. rsc.org The synthesis of planar-chiral dianthranilides has also been achieved through cinchona alkaloid-catalyzed (dynamic) kinetic resolution. nih.gov

Exploring the catalytic asymmetric synthesis of derivatives of this compound could lead to novel chiral ligands for metal-catalyzed reactions or to new classes of biologically active molecules.

Exploration of Advanced Functional Materials Based on Picolinate Scaffolds

The picolinate scaffold is a versatile platform for the design of advanced functional materials with applications in various fields, including sensors, catalysis, and energy storage. nih.govnih.govmdpi.com

Integration into Responsive Materials and Sensors

The presence of multiple functional groups in this compound makes it an ideal candidate for incorporation into responsive materials and sensors. The amino and cyano groups can act as hydrogen bond donors and acceptors, respectively, and can also coordinate with metal ions. These properties could be exploited to create materials that change their optical or electronic properties in response to specific analytes or environmental stimuli.

For example, picolinic acid and its derivatives are widely used as pendant arms in ligands for metal ion complexation. nih.gov This suggests that polymers or metal-organic frameworks (MOFs) incorporating the this compound unit could be designed as selective chemosensors for various metal ions.

Application in Energy-Related Technologies (e.g., Catalysis, Energy Storage)

Picolinate-based materials are emerging as promising candidates for energy-related applications. Polyoxometalates (POMs), which can be functionalized with picolinate ligands, are being investigated as electrocatalysts for energy conversion and storage. rsc.orgmdpi.com Their unique structures with numerous redox-active sites make them suitable for applications in batteries, supercapacitors, and fuel cells. mdpi.com

A recent study reported the synthesis and characterization of benzimidazole (B57391) picolinic acid derivatives as high-performance electrode materials for supercapacitors. nih.govresearchgate.net These materials exhibited a maximum specific capacitance of 125.45 F/g, demonstrating efficient charge storage behavior. nih.govresearchgate.net The structural and electronic properties of picolinates contribute to their stability and reactivity, which are key for energy storage applications. nih.govresearchgate.net

Future work could focus on synthesizing polymers or coordination compounds from this compound and evaluating their performance as catalysts for reactions such as CO₂ reduction or as electrode materials in energy storage devices. The presence of the cyano and amino groups could enhance the material's conductivity and ion-binding capabilities.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, reactivity, and properties of molecules. nih.gov DFT studies can provide valuable insights that can guide synthetic efforts and the design of new materials.

For this compound, DFT calculations could be used to:

Predict Reactivity: Determine the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions.

Analyze Spectroscopic Data: Correlate calculated vibrational frequencies and NMR chemical shifts with experimental data to confirm the structure of synthesized compounds.

Investigate Electronic Properties: Calculate the HOMO-LUMO energy gap to understand the molecule's electronic transitions and potential for use in optoelectronic devices. nih.gov

Model Intermolecular Interactions: Understand how molecules of this compound interact with each other and with other molecules, which is crucial for designing crystalline materials and understanding its behavior in solution.

A DFT study on picoline-diazido-Pt(IV) compounds has already demonstrated the utility of this approach in understanding the structure and properties of related molecules. nih.gov Applying similar computational methods to this compound would provide a deeper understanding of its fundamental properties and guide its future applications.

Table 2: Potential Computational Studies on this compound

Computational MethodInformation GainedPotential Application
DFT Geometry Optimization Most stable conformation, bond lengths, and angles.Structural elucidation and understanding of steric effects.
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap, electron density distribution.Prediction of reactivity and electronic properties for materials design. nih.gov
Natural Bond Orbital (NBO) Analysis Charge distribution, donor-acceptor interactions.Understanding of intermolecular forces and reaction mechanisms.
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectra.Correlation with experimental data and design of photoactive materials.
Molecular Dynamics (MD) Simulations Behavior in solution, conformational flexibility.Understanding of solvation effects and interactions with biological targets.

Advanced Molecular Dynamics Simulations

The application of advanced molecular dynamics (MD) simulations represents a promising frontier for understanding the conformational dynamics and interaction profiles of molecules derived from this compound. mdpi.com While specific MD studies on this exact compound are not yet prevalent, the methodology has been extensively used to characterize a wide array of biomolecular and material systems. mdpi.commdpi.com

Future research could employ MD simulations to:

Probe Conformational Preferences: Investigate the rotational barriers around the C-C and C-N bonds, and the preferred orientation of the amino and methyl ester groups. This information is crucial for understanding how these molecules interact with biological targets or self-assemble in materials.

Analyze Solvation Effects: Simulate the behavior of this compound derivatives in different solvent environments to predict their solubility and partitioning behavior, which are critical parameters for various applications.

Model Interactions with Biomolecules: In the context of chemical biology, MD simulations can predict the binding modes and affinities of derivatives with proteins or nucleic acids, guiding the design of more potent and selective chemical tools. For instance, simulations can reveal key hydrogen bonding patterns and other non-covalent interactions. mdpi.com

These computational studies will provide invaluable atomic-level insights that can accelerate the design and development of novel functional molecules based on the this compound core.

Machine Learning Approaches for Reaction Prediction and Material Design

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of reaction outcomes and the design of new materials with desired properties. nips.ccrsc.orgnih.gov For a scaffold like this compound, ML offers several exciting opportunities.

Table 1: Potential Machine Learning Applications for this compound

Application AreaDescriptionPotential Impact
Reaction Prediction Train ML models on datasets of similar pyridine functionalization reactions to predict the optimal conditions (catalyst, solvent, temperature) for reactions involving the amino, cyano, or ester groups of this compound. youtube.comAccelerate the synthesis of new derivatives and reduce the need for extensive empirical optimization.
Property Prediction Develop quantitative structure-property relationship (QSPR) models to predict the physicochemical and electronic properties (e.g., solubility, absorption spectra, HOMO/LUMO levels) of novel derivatives.Enable rapid virtual screening of large compound libraries to identify candidates with desired characteristics for specific applications.
Material Design Utilize generative models to design new materials based on the this compound building block, optimizing for properties like thermal stability, electronic conductivity, or porosity.Facilitate the discovery of novel functional materials for electronics, catalysis, or sensing.

The integration of ML with high-throughput experimentation will create a powerful feedback loop for the rapid discovery and optimization of new molecules and materials derived from this versatile picolinate. nih.gov

Interdisciplinary Research with Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly at the interface of chemical biology and materials science.

Focused on Chemical Tools and Building Blocks

In materials science , this compound is a valuable building block for the synthesis of functional organic materials. The pyridine nitrogen and the cyano group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties. The aromatic core and the potential for derivatization also make it a suitable component for organic semiconductors, liquid crystals, or functional dyes. The synthesis of related 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones highlights the utility of the aminocyano-heterocycle motif in constructing complex molecular architectures. nih.gov

Q & A

Basic: What are the common synthetic routes for Methyl 5-amino-4-cyanopicolinate, and how are they optimized for yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with intermediates like 4-chloro derivatives (e.g., 4-chloro-N-methylpicolinamide in ). Optimization includes adjusting reaction time, temperature, and stoichiometry. For example, refluxing intermediates in chlorobenzene with excess reagents (e.g., 2-fluoro-4-nitrophenol) followed by recrystallization improves purity . Characterization via NMR and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) is critical for validating structural integrity .

Advanced: How can reaction conditions be systematically optimized to mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:
Advanced optimization employs Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and pH. For instance, using polar aprotic solvents (e.g., DMF) can suppress hydrolysis of cyanide groups. Kinetic studies via HPLC monitoring help identify intermediate stability windows. Contradictions in yield data under varying conditions should be resolved using multivariate analysis .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:
Standard techniques include:

  • NMR spectroscopy for functional group analysis (e.g., amine protons at δ 5.0–6.0 ppm).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]+ ion matching calculated values) .
  • IR spectroscopy to identify nitrile (C≡N) stretches (~2200 cm⁻¹). Cross-validation with elemental analysis ensures purity .

Advanced: How should researchers address discrepancies in spectroscopic data when characterizing novel analogs of this compound?

Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR) require re-evaluation of sample preparation (e.g., deuterated solvent purity) and computational validation (DFT calculations for predicted chemical shifts). Contradictory mass spectra may indicate isotopic interference or adduct formation; using alternative ionization sources (e.g., APCI instead of ESI) can clarify results .

Basic: What variables should be prioritized in experimental design for studying this compound’s reactivity?

Methodological Answer:
Key variables include:

  • Independent variables : Temperature, solvent polarity, catalyst type.
  • Dependent variables : Reaction yield, byproduct formation.
  • Control parameters : Moisture levels (critical for nitrile stability), reaction time .

Advanced: How can frameworks like PICO or FINER enhance the formulation of research questions on this compound’s mechanistic pathways?

Methodological Answer:
Using FINER criteria :

  • Feasible : Ensure access to advanced instrumentation (e.g., LC-MS for kinetic studies).
  • Novel : Investigate understudied pathways (e.g., photo-induced cyclization).
  • Ethical : Adhere to waste disposal protocols for cyanide-containing intermediates .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀ values. Outlier detection via Grubbs’ test ensures robust datasets. Report uncertainties using confidence intervals .

Advanced: How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:
Discrepancies may arise from metabolic instability or poor bioavailability. Employ metabolite profiling (e.g., microsomal assays) and pharmacokinetic modeling (e.g., compartmental analysis) to identify degradation pathways .

Basic: What literature sources are recommended for background research on this compound?

Methodological Answer:
Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) and specialized databases like SciFinder for synthetic protocols. Avoid non-academic sources .

Advanced: How can systematic reviews address gaps in understanding the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:
Adopt PRISMA guidelines to screen studies, focusing on substituent effects (e.g., electron-withdrawing groups at the 4-position). Use cheminformatics tools (e.g., molecular docking) to predict binding affinities and prioritize analogs for synthesis .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Use fume hoods for synthesis, nitrile gloves for skin protection, and dedicated waste containers for cyanide intermediates. Collaborate with certified waste management services for disposal .

Advanced: How can computational methods predict the environmental toxicity of this compound?

Methodological Answer:
Apply QSAR models (e.g., ECOSAR) to estimate aquatic toxicity. Validate predictions with Daphnia magna assays. Address model limitations by incorporating metabolite toxicity profiles .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:
It serves as a precursor for kinase inhibitors or antimicrobial agents. The cyano and amino groups enable diverse functionalization (e.g., coupling with boronic acids for Suzuki reactions) .

Advanced: How can isotopic labeling studies elucidate the metabolic fate of this compound in vivo?

Methodological Answer:
Synthesize ¹³C-labeled analogs and track metabolites via LC-MS/MS. Use kinetic isotope effects to identify rate-limiting enzymatic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.